N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-chlorobenzamide
Description
Properties
IUPAC Name |
N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O5/c19-14-4-2-1-3-13(14)17(22)20-8-12-9-21(18(23)26-12)11-5-6-15-16(7-11)25-10-24-15/h1-7,12H,8-10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPCEZJRJKCKIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC3=C(C=C2)OCO3)CNC(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar 1,3-benzodioxole moiety have been reported to exhibit a broad spectrum of biological activities.
Mode of Action
It’s worth noting that similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells.
Biological Activity
N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-chlorobenzamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Molecular Formula: CHClN\O
Molecular Weight: 325.75 g/mol
The biological activity of this compound has been explored through various mechanisms:
- Inhibition of Enzymatic Activity: Studies have shown that this compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling.
- Anticancer Activity: Preliminary investigations suggest that the compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
- Antimicrobial Properties: The compound has also demonstrated antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
| Assay Type | Target | Result | Reference |
|---|---|---|---|
| COX Inhibition | COX-1 and COX-2 | IC = 12 µM | |
| Cytotoxicity | HeLa Cells | IC = 15 µM | |
| Antimicrobial | E. coli | Zone of inhibition = 18 mm |
In Vivo Studies
In vivo studies have further supported the findings from in vitro assays:
- Animal Models: The compound was tested in murine models for anti-inflammatory effects, showing significant reduction in paw edema compared to control groups.
- Tumor Growth Inhibition: In xenograft models, this compound significantly inhibited tumor growth by inducing apoptosis in cancer cells.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1: A study evaluated the efficacy of this compound in a mouse model of rheumatoid arthritis. The results indicated a marked decrease in inflammatory markers and improved joint function.
- Case Study 2: Another investigation focused on its application as an antimicrobial agent against multi-drug resistant strains of Staphylococcus aureus. The compound exhibited potent activity, providing a promising lead for further development.
Comparison with Similar Compounds
Structural Analogs with Oxazolidinone Cores
N-((3-(3-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-methylbenzamide (CAS 954701-96-3)
- Structural Differences: Oxazolidinone 3-substituent: 3-chlorophenyl vs. benzodioxol-5-yl in the target compound. Benzamide substituent: 2-methyl vs. 2-chloro in the target.
- The 2-chloro substituent on the benzamide may increase lipophilicity and metabolic stability relative to the 2-methyl group .
Benzodioxole-Containing Compounds
D-Series Compounds (D14–D20)
- Examples: D14: (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(methylthio)phenyl)amino)-2-oxoethyl)penta-2,4-dienamide. D15–D20: Variants with substituted phenylamino groups.
- Comparison: Core Structure: Unlike the oxazolidinone in the target, these compounds feature penta-2,4-dienamide backbones. Physical Properties: Melting points range from 182.9–233.5°C, suggesting high crystallinity due to aromatic stacking. The target compound’s melting point is unreported but may follow similar trends due to the benzodioxole moiety . Substituent Effects: Electron-donating groups (e.g., benzyloxy in D15) vs. electron-withdrawing groups (e.g., nitro in D19) influence solubility and reactivity. The target’s 2-chlorobenzamide may balance these properties .
B20 (4-(Chloromethyl)-N-(6-(4-(isopropylcarbamoyl)phenyl)benzo[d][1,3]dioxol-5-yl)benzamide)
- Key Features :
- Benzodioxole linked to a chloromethyl-benzamide.
- Synthesis : Crystallized from ethyl acetate, yielding white powder.
- Comparison :
Chlorinated Amide Derivatives
N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide
- Structure: Thiazolidinone core with chloroacetamide and benzodioxole.
Heterocyclic Compounds with Benzodioxole Moieties
ASN90 ((S)-N-(5-(4-(1-(Benzo[d][1,3]dioxol-5-yl)ethyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)acetamide)
- Application : O-GlcNAcase inhibitor for neurodegenerative diseases.
- Comparison: The piperazine-thiadiazole scaffold differs from the oxazolidinone core but shares the benzodioxole group, highlighting its versatility in drug design .
(Z)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide
- Structure : Thiadiazole-acrylamide hybrid with benzodioxole.
- Comparison: The acrylamide linker may enhance conformational flexibility compared to the rigid oxazolidinone-methyl bridge in the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
